[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

Catalog No.
S756360
CAS No.
106302-03-8
M.F
C24H24ClO3P
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphoni...

CAS Number

106302-03-8

Product Name

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride

Molecular Formula

C24H24ClO3P

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-M

SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Molecular Structure Analysis

The key feature of the molecule is the central phosphorous atom (P) bonded to four different groups:

  • Three phenyl (C6H5) rings, giving it the "triphenyl" designation [].
  • A positively charged phosphonium (P+) center, formed by the attachment of the four groups mentioned above [].
  • A methylene group (CH2) linked to a carbonyl group (C=O) - together forming the "ethoxycarbonylmethylene" unit [].
  • A chloride (Cl) counterion balancing the positive charge on the phosphonium center [].

The positive charge on the phosphorous atom makes the adjacent methylene group slightly acidic, allowing it to participate in various organic reactions [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is not readily available in the public domain, as it likely involves proprietary methods by chemical suppliers [].

Wittig Reaction

The primary application of this compound lies in the Wittig reaction, a cornerstone organic transformation for creating alkenes (C=C) [, ]. In this reaction, the deprotonated form of the phosphonium salt (formed by treatment with a strong base) acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This leads to the formation of a new C=C bond and the triphenylphosphine oxide byproduct [].

Dehydrochlorination and Alkylation Reactions

Under specific conditions, [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride can undergo dehydrochlorination to form a reactive intermediate, which can then participate in alkylation reactions [].

(Wittig Reaction) []:

Ph3P=CHCOOCH3 + RCHO → RCH=CHCOOCH3 + Ph3PO

(Dehydrochlorination) []:

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride + Base → Ph3P=CHCOOCH3 + HCl


Physical And Chemical Properties Analysis

  • Molecular Formula: C24H24ClO3P []
  • Molecular Weight: 426.87 g/mol []
  • Melting Point: 160 °C (decomposition) []
  • Solubility: Soluble in dichloromethane, chloroform, and other organic solvents; insoluble in water []
  • Stability: Hygroscopic (absorbs moisture from the air) []

Mechanism of Action (Not Applicable)

This section is not applicable as [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a reagent, not a compound with a specific biological function.

  • [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is considered a skin and eye irritant [].
  • It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].

Organic Synthesis:

  • Due to its positively charged phosphonium center, 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride can act as a precursor for the synthesis of various phosphorus-containing organic compounds. These compounds can find applications in catalysis, medicinal chemistry, and material science.

Wittig Reaction:

  • The compound can potentially be employed as a Wittig reagent, a class of reagents used in organic synthesis to form carbon-carbon double bonds. The ability of the ethoxycarbonyl group (CH3CH2OCO) to be cleaved under specific conditions allows for the formation of desired alkenes [].

Ionic Liquids:

  • The combination of a bulky triphenylphosphonium cation and a chloride anion suggests the possibility of using 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride as a starting material for the development of task-specific ionic liquids. These designer ionic liquids have applications in various fields, including catalysis, separations, and electrochemistry [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-13

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